

# Application Note: Structural Elucidation of N-Nitrosofenfluramine using Multinuclear and Multidimensional NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N-Nitrosofenfluramine*

CAS No.: 19023-40-6

Cat. No.: B566149

[Get Quote](#)

## Abstract

**N-Nitrosofenfluramine**, a carcinogenic nitrosamine impurity, has been identified in pharmaceutical and unregulated supplement products, necessitating robust analytical methods for its unambiguous identification. This application note provides a comprehensive guide to the structural elucidation of **N-Nitrosofenfluramine** using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the experimental protocols for one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR, and provide an in-depth analysis of the spectral data. The methodology described herein offers a self-validating system for the definitive structural confirmation of **N-Nitrosofenfluramine**, crucial for regulatory compliance and quality control in the pharmaceutical industry.

## Introduction

**N-Nitrosofenfluramine** is the N-nitroso derivative of fenfluramine, an amphetamine analogue previously used as an appetite suppressant.[1][2] Like many N-nitrosamines, it is a potent genotoxic impurity and a suspected human carcinogen, making its detection and characterization in active pharmaceutical ingredients (APIs) and other consumables a critical safety concern.[3][4] The structural confirmation of such impurities is paramount for regulatory submissions and ensuring product safety.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A key structural feature of asymmetrical nitrosamines like **N-Nitrosofenfluramine** is the restricted rotation around the N-N bond due to its partial double-bond character.[4][5][6] This phenomenon gives rise to conformational isomers (rotamers), often referred to as E/Z or syn/anti isomers, which can exist as a mixture in solution and are often distinguishable by NMR, leading to a doubling of some signals.[5][6] This guide will address this potential complexity in the spectral interpretation.

This note outlines a systematic approach using  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR experiments to provide unequivocal evidence for the structure of **N-Nitrosofenfluramine**.

## Molecular Structure and Atom Numbering

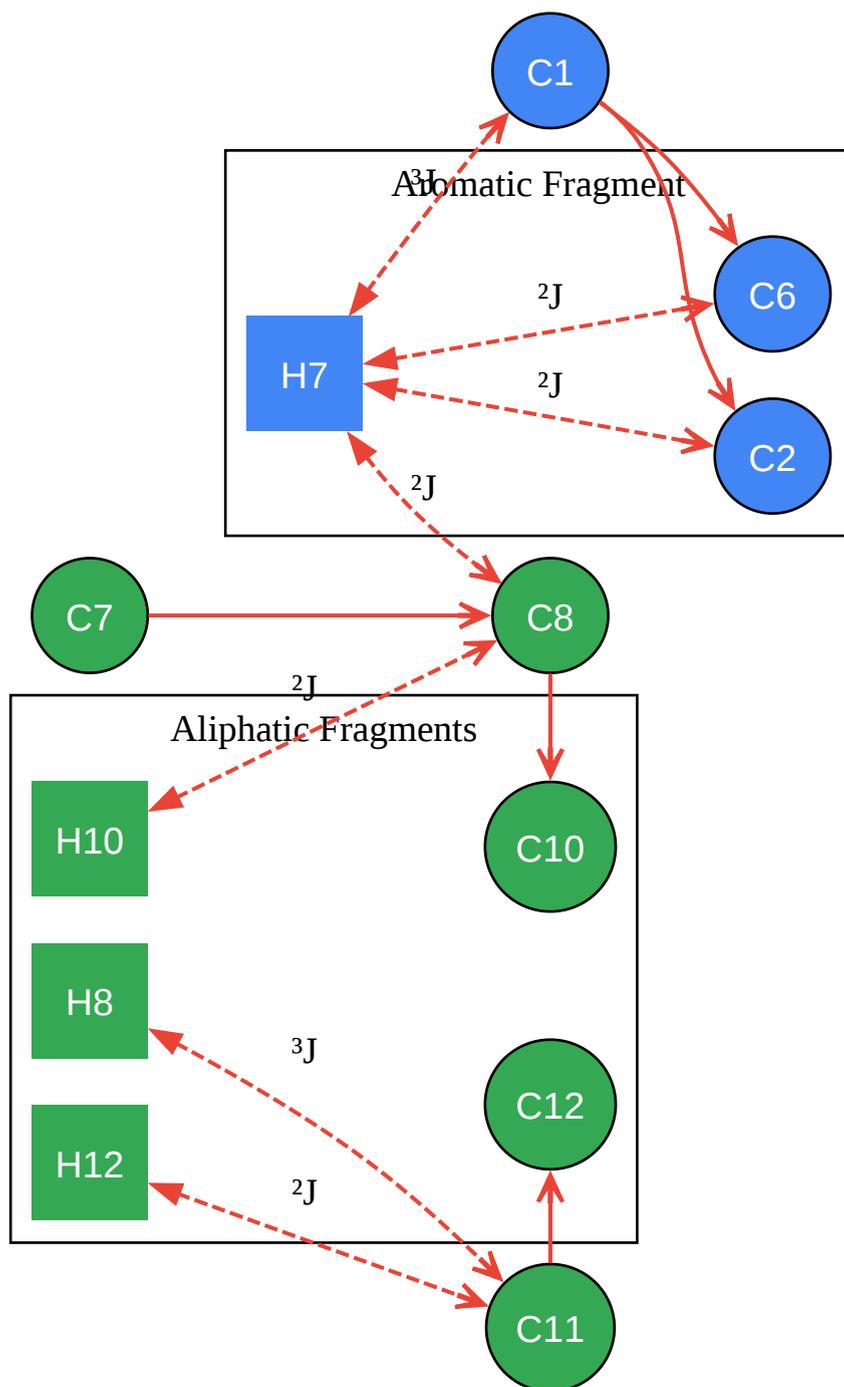
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the **N-Nitrosofenfluramine** molecule (Figure 1).

Figure 1: Chemical Structure of **N-Nitrosofenfluramine** ( $\text{C}_{12}\text{H}_{15}\text{F}_3\text{N}_2\text{O}$ )

Caption: NMR Structural Elucidation Workflow.

- COSY Analysis: This spectrum reveals the proton-proton coupling networks.
  - A cross-peak between the triplet at  $\delta \sim 1.1$  ppm (H-12) and the multiplet at  $\delta \sim 3.5$ -4.2 ppm (H-11) confirms the ethyl group ( $-\text{CH}_2\text{CH}_3$ ).
  - A cross-peak between the doublet at  $\delta \sim 1.25$  ppm (H-10) and the methine multiplet at  $\delta \sim 4.6$  ppm (H-8) confirms the  $\text{CH}-\text{CH}_3$  moiety.
  - A cross-peak between the methine proton (H-8) and the multiplet at  $\delta \sim 3.1$  ppm (H-7) connects the backbone.
- HSQC Analysis: This spectrum unambiguously assigns each proton to its directly attached carbon, confirming the assignments in Table 1. For example, the proton signal at  $\delta \sim 4.6$  ppm will show a correlation to the carbon signal at  $\delta \sim 60.6$  ppm, assigning these to H-8 and C-8, respectively.

- HMBC Analysis: This is the key experiment for assembling the complete structure from the fragments identified by COSY and HSQC.



[Click to download full resolution via product page](#)

Caption: Key HMBC correlations for structural assembly.

- **Aromatic to Aliphatic Link:** A crucial correlation will be observed from the benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6. This unequivocally connects the propyl chain to the benzene ring.
- **Backbone Connectivity:** Correlations from H-7 to C-8 and from H-8 to C-7 confirm their linkage.
- **Ethyl Group Attachment:** A correlation from the methine proton H-8 to the ethyl methylene carbon C-11 confirms the attachment of the ethyl group to the central nitrogen atom.
- **Methyl Group Attachment:** Correlations from the methyl protons H-10 to C-8 and C-7 confirm its position on the propyl backbone.

## Conclusion

The combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of **N-Nitrosofenfluramine**. The systematic application of these experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the entire molecular framework. This detailed protocol and data analysis guide serves as a robust resource for analytical scientists in pharmaceutical development and quality control, ensuring the accurate identification of this critical impurity. The described methodology adheres to the principles of a self-validating system, where the collective, cross-validated data from multiple NMR experiments leads to a single, undeniable structural conclusion.

## References

- Kuepper, J., et al. (2005). Identifying **N-Nitrosofenfluramine** in a Nutrition Supplement. *Journal of Chromatographic Science*, 43(1), 8–12. Available at: [\[Link\]](#)
- Lijinsky, W., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. *Molecules*, 27(15), 4785. Available at: [\[Link\]](#)
- Harris, R. K., & Spragg, R. A. (1968). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. *Journal of the American Chemical Society*, 90(20), 5425–5431. Available at: [\[Link\]](#)

- ResearchGate. (2025). Identifying **N-Nitrosofenfluramine** in a Nutrition Supplement. Available at: [\[Link\]](#)
- Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. *Journal of Biomolecular NMR*, 12(1), 1–23. Available at: [\[Link\]](#)
- PubMed. (2005). Identifying **N-nitrosofenfluramine** in a nutrition supplement. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2019). 2D NMR Introduction. Available at: [\[Link\]](#)
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [\[Link\]](#)
- Kilo, S. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. LinkedIn. Available at: [\[Link\]](#)
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [\[Link\]](#)
- University of Wisconsin-Madison. (n.d.). Small molecule NMR sample preparation. Available at: [\[Link\]](#)
- PubMed. (2004). Hair analysis for fenfluramine and norfenfluramine as biomarkers for **N-nitrosofenfluramine** ingestion. Available at: [\[Link\]](#)
- Al-Jalal, A. M. I., & Williams, D. L. (2024). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. *ChemistryOpen*, 13(1), e202300196. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]

- [2. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosfenfluramine ingestion - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [4. orca.cardiff.ac.uk \[orca.cardiff.ac.uk\]](#)
- [5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis \[acanthusresearch.com\]](#)
- To cite this document: BenchChem. [Application Note: Structural Elucidation of N-Nitrosfenfluramine using Multinuclear and Multidimensional NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b566149#application-of-nmr-spectroscopy-in-n-nitrosfenfluramine-structural-elucidation\]](https://www.benchchem.com/product/b566149#application-of-nmr-spectroscopy-in-n-nitrosfenfluramine-structural-elucidation)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)